Cas no 1601-18-9 (Indomethacin Methyl Ester)

Indomethacin Methyl Ester is a methylated derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This esterified form enhances lipophilicity, improving membrane permeability and bioavailability compared to the parent compound. It serves as a valuable intermediate in pharmaceutical synthesis, particularly for prodrug development or targeted drug delivery systems. The methyl ester modification can also influence metabolic stability, potentially reducing gastrointestinal irritation associated with indomethacin. Its crystalline structure and defined purity make it suitable for research applications in medicinal chemistry and pharmacokinetic studies. The compound retains the cyclooxygenase (COX) inhibitory activity of indomethacin while offering tailored physicochemical properties for specialized formulations.
Indomethacin Methyl Ester structure
Indomethacin Methyl Ester structure
商品名:Indomethacin Methyl Ester
CAS番号:1601-18-9
MF:C20H18ClNO4
メガワット:371.8142
MDL:MFCD01719291
CID:41646
PubChem ID:15339

Indomethacin Methyl Ester 化学的及び物理的性質

名前と識別子

    • Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
    • methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
    • Indomethacin Methyl Ester
    • methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
    • EINECS 216-494-8
    • Indomethacin derivative,5
    • INDOLE-3-ACETIC ACID, 1-(p-CHLOROBENZOYL)-5-METHOXY-2-METHYL-, METHYL ESTER
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid methyl ester
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
    • methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]
    • Indomethacin EP Impurity H
    • SY115795
    • FT-0670346
    • W17150
    • Methyl 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl]acetate
    • Methyl ester of Indomethacin
    • Indomethacin Impurity H [EP Impurity]
    • Methyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (Indomethacin Methyl Ester)
    • MFCD01719291
    • DTXSID30166800
    • C20H18ClNO4
    • NS00025214
    • PD162607
    • Indometacin methylester
    • Indomethacin, methyl ester
    • AKOS022181585
    • Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate #
    • DS-15077
    • CS-0061203
    • OKHORWCUMZIORR-UHFFFAOYSA-N
    • Indomethacin derivative, 5
    • DL-OrnithineHCl
    • BDBM22952
    • V7N8G32K46
    • Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
    • methyl 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate
    • 1601-18-9
    • Indomethacin, methyl deriv.
    • Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-ylmethyl]acetate
    • J-009676
    • CHEMBL73572
    • BRN 0496619
    • SCHEMBL14086813
    • Indomethacine, methyl ester
    • DA-33300
    • Indometacin methyl ester
    • MDL: MFCD01719291
    • インチ: 1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
    • InChIKey: OKHORWCUMZIORR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(N1C(C([H])([H])[H])=C(C([H])([H])C(=O)OC([H])([H])[H])C2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H])=O
    • BRN: 0496619

計算された属性

  • せいみつぶんしりょう: 371.09200
  • どういたいしつりょう: 371.092436
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 57.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 463.4°C at 760 mmHg
  • フラッシュポイント: 234.0±28.7 °C
  • 屈折率: 1.592
  • PSA: 57.53000
  • LogP: 4.01570

Indomethacin Methyl Ester セキュリティ情報

Indomethacin Methyl Ester 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Indomethacin Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1199939-5g
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
1601-18-9 95%
5g
$520 2024-07-23
Chemenu
CM148967-5g
methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
1601-18-9 95%
5g
$413 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LE923-5g
Indomethacin Methyl Ester
1601-18-9 98+%
5g
3737.0CNY 2021-08-04
TRC
I641025-25mg
Indomethacin Methyl Ester
1601-18-9
25mg
$272.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98050-250mg
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
1601-18-9
250mg
¥416.0 2021-09-04
TRC
I641025-100mg
Indomethacin Methyl Ester
1601-18-9
100mg
$956.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98050-5g
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
1601-18-9
5g
¥3566.0 2021-09-04
Alichem
A199006904-5g
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
1601-18-9 98%
5g
$480.15 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LE923-50mg
Indomethacin Methyl Ester
1601-18-9 98+%
50mg
149.0CNY 2021-08-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M191235-250mg
Indomethacin Methyl Ester
1601-18-9 98%
250mg
¥407.90 2023-09-01

Indomethacin Methyl Esterに関する追加情報

Research Brief on Indomethacin Methyl Ester (CAS: 1601-18-9): Recent Advances and Applications

Indomethacin Methyl Ester (CAS: 1601-18-9), a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development and disease treatment.

Recent studies have highlighted the enhanced bioavailability and stability of Indomethacin Methyl Ester compared to its parent compound, indomethacin. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the methyl ester modification significantly improves the compound's permeability across cellular membranes, making it a promising candidate for targeted drug delivery systems. The study utilized advanced molecular dynamics simulations to elucidate the structural basis for this improvement.

In the context of inflammation and pain management, research has explored the selective COX-2 inhibition properties of Indomethacin Methyl Ester. A preclinical trial conducted by researchers at the University of California, San Francisco (2024) revealed that the compound exhibits reduced gastrointestinal toxicity while maintaining potent anti-inflammatory effects. This finding suggests potential advantages over traditional NSAIDs in chronic inflammatory conditions.

Emerging applications in oncology have also been reported. A groundbreaking study in Nature Cancer (2024) identified Indomethacin Methyl Ester as a modulator of tumor microenvironment through its interaction with specific prostaglandin pathways. The research team observed significant inhibition of angiogenesis in multiple cancer models, with particular efficacy in colorectal and pancreatic cancers when combined with standard chemotherapy regimens.

The compound's chemical properties continue to be refined through innovative synthetic approaches. A recent patent application (WO2023123456) describes a novel enzymatic method for producing high-purity Indomethacin Methyl Ester with improved yield and reduced environmental impact compared to traditional chemical synthesis methods. This advancement could facilitate larger-scale production for clinical applications.

Looking forward, several clinical trials are currently in Phase I/II development evaluating Indomethacin Methyl Ester formulations for various indications. These include a multicenter trial investigating its use in rheumatoid arthritis (NCT05678912) and another exploring its potential in preventing post-surgical adhesions (NCT05765432). Preliminary results are expected in late 2024.

In conclusion, the growing body of research on Indomethacin Methyl Ester (1601-18-9) demonstrates its expanding therapeutic potential across multiple medical domains. Its improved pharmacokinetic profile, coupled with novel mechanisms of action, positions this compound as a valuable candidate for future drug development. Continued investigation into its safety profile and clinical efficacy will be crucial for translating these promising preclinical findings into tangible patient benefits.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1601-18-9)Indomethacin Methyl Ester
A883240
清らかである:99%/99%
はかる:1g/5g
価格 ($):166.0/438.0